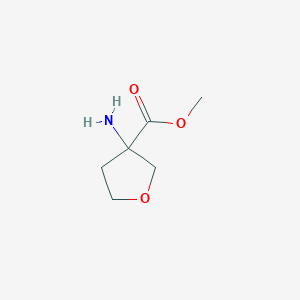

Methyl 3-aminooxolane-3-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 3-aminooxolane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminooxolane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-aminooxolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJFGIAGOSGWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 3-Aminotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminotetrahydrofuran-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a tetrahydrofuran ring, a quaternary alpha-amino acid moiety, and a methyl ester, provides a strategic scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide offers an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and applications of methyl 3-aminotetrahydrofuran-3-carboxylate. It is designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic and therapeutic endeavors.

Introduction: The Strategic Importance in Medicinal Chemistry

The tetrahydrofuran motif is a privileged structure in numerous biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When combined with an amino acid framework, as in methyl 3-aminotetrahydrofuran-3-carboxylate, the resulting molecule becomes a constrained amino acid analog. This structural rigidity can be highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The methyl ester functionality provides a convenient handle for further chemical modification, allowing for the facile construction of amides, peptides, and other derivatives. This trifecta of functional groups makes methyl 3-aminotetrahydrofuran-3-carboxylate a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in areas such as neuroscience and cardiovascular disease.[1]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure and properties of methyl 3-aminotetrahydrofuran-3-carboxylate is fundamental to its effective application.

Molecular Structure

The core of the molecule consists of a five-membered saturated heterocyclic ring, tetrahydrofuran. At the C3 position, the ring is substituted with both an amino group (-NH₂) and a methoxycarbonyl group (-COOCH₃). This substitution pattern creates a chiral center at the C3 carbon.

The IUPAC name for this compound is methyl 3-aminooxolane-3-carboxylate .[2]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | PubChem |

| Molecular Weight | 145.16 g/mol | PubChem |

| CAS Number | 1182717-26-5 | BLDpharm[3] |

| Boiling Point (Predicted) | 285.9 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | ChemicalBook |

| SMILES | COC(=O)C1(N)CCOC1 | N/A |

| InChI | InChI=1S/C6H11NO3/c1-10-6(9)5(7)2-3-11-4-5/h2-4,7H2,1H3 | N/A |

Note: Experimental values for some properties may vary depending on the source and experimental conditions.

Synthesis of Methyl 3-Aminotetrahydrofuran-3-carboxylate

The synthesis of α-amino acid esters embedded within a heterocyclic framework presents unique challenges. Several synthetic strategies have been developed to access this valuable building block, often involving multi-step sequences. A generalized synthetic workflow is outlined below, highlighting the key transformations.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach involves the formation of the C-N and C-C bonds at the C3 position of a pre-existing tetrahydrofuran ring or the cyclization of a linear precursor. Key strategies often rely on:

-

Strecker Synthesis Analogs: Utilizing a tetrahydrofuran-3-one precursor.

-

Cyclization of Functionalized Acyclic Precursors: Building the tetrahydrofuran ring from a linear chain already containing the necessary functionalities.

-

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve enantiomerically pure products, which is often crucial for pharmaceutical applications.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of methyl 3-aminotetrahydrofuran-3-carboxylate. This is a representative pathway, and specific reagents and conditions can be adapted based on available starting materials and desired stereochemistry.

Caption: A conceptual workflow for the synthesis of methyl 3-aminotetrahydrofuran-3-carboxylate.

Exemplary Synthetic Protocol

Step 1: Synthesis of Tetrahydrofuran-3-one

-

This intermediate can be prepared through various methods, such as the oxidation of tetrahydrofuran-3-ol.

Step 2: Strecker Reaction for α-Aminonitrile Formation

-

To a solution of tetrahydrofuran-3-one in a suitable solvent (e.g., methanol), add sodium cyanide followed by ammonium chloride.

-

Stir the reaction mixture at room temperature until the formation of 3-amino-3-cyanotetrahydrofuran is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work up the reaction mixture to isolate the crude α-aminonitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

-

Treat the crude 3-amino-3-cyanotetrahydrofuran with a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.

-

The nitrile group will be hydrolyzed to a carboxylic acid, and the amino group will be protonated, yielding 3-aminotetrahydrofuran-3-carboxylic acid hydrochloride.

-

Cool the reaction mixture and isolate the product, for instance, by crystallization.

Step 4: Fischer Esterification

-

Suspend the 3-aminotetrahydrofuran-3-carboxylic acid hydrochloride in methanol.

-

Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux to drive the esterification reaction.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

The resulting product, methyl 3-aminotetrahydrofuran-3-carboxylate hydrochloride, can be neutralized with a suitable base to obtain the free amine if required.

Self-Validating System: Each step of this protocol includes a clear transformation that can be monitored for completion using standard analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of methyl 3-aminotetrahydrofuran-3-carboxylate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (-OCH₃) as a singlet, and complex multiplets for the methylene protons of the tetrahydrofuran ring. The chemical shifts of the ring protons will be influenced by the neighboring oxygen and the substituents at the C3 position. The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, the quaternary C3 carbon bearing the amino and ester groups, and the methylene carbons of the tetrahydrofuran ring.

Note: While a specific spectrum for the title compound is not publicly available, data for structurally similar compounds can provide a reference for expected chemical shifts.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:

-

N-H stretching: Around 3300-3400 cm⁻¹ (from the primary amine).

-

C-H stretching: Just below 3000 cm⁻¹ (from the alkyl and methoxy groups).

-

C=O stretching: Around 1730-1750 cm⁻¹ (from the ester carbonyl).

-

C-O stretching: Around 1050-1150 cm⁻¹ (from the ether linkage in the tetrahydrofuran ring and the ester).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For methyl 3-aminotetrahydrofuran-3-carboxylate, the molecular ion peak (M⁺) would be observed at m/z = 145.16.

Applications in Drug Discovery and Development

The unique structural features of methyl 3-aminotetrahydrofuran-3-carboxylate make it a valuable scaffold for the development of novel therapeutic agents.

As a Constrained Amino Acid Mimetic

The incorporation of this moiety into peptides or small molecules can enforce a specific conformation, which can be beneficial for binding to biological targets with high affinity and selectivity. This strategy is often employed in the design of enzyme inhibitors and receptor agonists or antagonists.

A Building Block for Complex Heterocycles

The amine and ester functionalities serve as versatile handles for further synthetic transformations. This allows for the construction of more complex heterocyclic systems through annulation or condensation reactions. These resulting molecules are often explored for a wide range of biological activities.

The "Magic Methyl" Effect and Analogs

The strategic placement of a methyl group can significantly impact a molecule's pharmacological properties, an observation often referred to as the "magic methyl" effect.[7] While the title compound is a methyl ester, the broader concept of methylation is crucial in drug design.[8] Methyl 3-aminotetrahydrofuran-3-carboxylate provides a core structure that can be further modified, for example, by N-methylation of the amino group, to fine-tune its pharmacokinetic and pharmacodynamic profile.[7]

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Caption: Role of Methyl 3-aminotetrahydrofuran-3-carboxylate in Drug Discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling methyl 3-aminotetrahydrofuran-3-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Methyl 3-aminotetrahydrofuran-3-carboxylate is a molecule of significant interest to the medicinal chemistry and drug development community. Its distinct structural and functional characteristics provide a robust platform for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its chemical properties, synthesis, and potential applications, as outlined in this guide, is essential for harnessing its full potential in the quest for new and improved medicines.

References

- Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments (WO2008080891A2).

- Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments (EP2114909A2).

-

PubChem. 3-Aminotetrahydrofuran-3-carboxylic acid. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. Methyl-Containing Pharmaceuticals. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1315052-80-2|(S)-3-Aminotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 5. EP2114909A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 6. 3-AMino-3-Methyl-tetrahydrofuran(1158760-25-8) 1H NMR [m.chemicalbook.com]

- 7. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

3-amino-3-carboxy-tetrahydrofuran methyl ester properties

An In-Depth Technical Guide to 3-Amino-3-carboxy-tetrahydrofuran Methyl Ester: A Constrained Amino Acid Scaffold for Advanced Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 3-aminotetrahydrofuran-3-carboxylate, a non-proteinogenic, constrained amino acid analog. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging conformationally restricted scaffolds for the design of novel therapeutics. This document will detail the compound's properties, propose a robust synthetic pathway, and explore its potential applications in modern medicinal chemistry.

Introduction: The Significance of Conformational Constraint

In the landscape of drug design, achieving target specificity and enhanced potency often hinges on controlling the three-dimensional structure of a molecule. 3-Amino-3-carboxy-tetrahydrofuran methyl ester represents a class of building blocks known as constrained amino acids. By incorporating the amine and carboxyl functionalities onto a rigid tetrahydrofuran ring at the C3 position, this molecule offers a structurally fixed scaffold.

This inherent rigidity is highly valuable for several reasons:

-

Pre-organization for Binding: A constrained analog can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.

-

Metabolic Stability: The α,α-disubstituted nature of the core amino acid structure can confer resistance to enzymatic degradation by peptidases, improving pharmacokinetic properties.

-

Scaffold for Diversification: The tetrahydrofuran ring provides defined vectors for chemical modification, allowing for the systematic exploration of chemical space.

The tetrahydrofuran moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and for its favorable physicochemical properties.[1] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically deploy this promising chemical entity.

Physicochemical and Structural Properties

The core structure is based on the parent amino acid, 3-aminotetrahydrofuran-3-carboxylic acid.[2] The properties of the target methyl ester are detailed below.

| Property | Value | Source |

| IUPAC Name | methyl 3-aminotetrahydrofuran-3-carboxylate | - |

| Synonyms | Methyl 3-aminooxolane-3-carboxylate | - |

| Molecular Formula | C₆H₁₁NO₃ | Calculated |

| Molecular Weight | 145.16 g/mol | Calculated |

| Parent Acid CAS | 125218-55-5 | PubChem[2] |

| Parent Acid Formula | C₅H₉NO₃ | PubChem[2] |

| Parent Acid Mol. Weight | 131.13 g/mol | PubChem[2] |

| Predicted LogP | -0.5 to 0.5 | Estimated |

| Appearance | Off-white solid or oil | Predicted |

| Hazard Classification | Based on the parent acid, may cause skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[2] | PubChem[2] |

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for the title compound is not widely documented, a reliable synthetic route can be proposed based on established, high-yielding organic chemistry transformations. The synthesis is envisioned as a two-stage process: first, the creation of the parent amino acid, followed by standard esterification.

Diagram of Proposed Synthesis Workflow

Sources

3-aminooxolane-3-carboxylate molecular weight and formula

Content Type: In-Depth Technical Whitepaper

Subject: Physicochemical Profiling, Synthetic Architecture, and Medicinal Chemistry Applications of 3-Aminotetrahydrofuran-3-Carboxylic Acid (

Executive Summary

3-Aminooxolane-3-carboxylate (systematically 3-aminotetrahydrofuran-3-carboxylic acid ) represents a high-value scaffold in modern peptidomimetic drug design. As a cyclic,

Part 1: Physicochemical Identity & Specifications[1]

The molecule exists primarily as a zwitterion in its neutral state. In synthetic contexts, it is frequently manipulated as a methyl or ethyl ester hydrochloride salt to facilitate peptide coupling.

Core Data Table

| Parameter | Specification | Notes |

| IUPAC Name | 3-Aminotetrahydrofuran-3-carboxylic acid | Also: 3-Aminooxolane-3-carboxylic acid |

| Molecular Formula | Neutral free acid | |

| Molecular Weight | 131.13 g/mol | Monoisotopic Mass: 131.058 |

| CAS Number | 125218-55-5 | Racemic |

| CAS (S-Isomer) | 1315052-80-2 | Pharmacologically active in specific protease inhibitors |

| pKa (Calculated) | Carboxyl: ~2.1 | Amino: ~9.4 |

| Topological Polar Surface Area | 72.6 | High polarity due to ether oxygen + zwitterion |

| LogP | -3.6 (Estimated) | Significantly lower than cyclopentane analogs |

Structural Topology

The molecule features a quaternary carbon at position 3 , bonded to both the amine and carboxylate groups. This gem-disubstitution creates steric bulk that serves two functions:

-

Proteolytic Stability: Hinders access of peptidases to the adjacent amide bonds.

-

Helical Induction: Promotes

-helical or

Part 2: Synthetic Architecture (Bucherer-Bergs Protocol)

Mechanistic Causality

Direct

Experimental Workflow

Objective: Synthesis of racemic 3-aminotetrahydrofuran-3-carboxylic acid from 3-oxotetrahydrofuran.

Reagents

-

Substrate: Dihydrofuran-3(2H)-one (3-oxotetrahydrofuran).

-

Reagents: Ammonium Carbonate

, Potassium Cyanide ( -

Solvent: 50% Aqueous Ethanol.

-

Hydrolysis: Barium Hydroxide

or Sodium Hydroxide

Protocol Steps

-

Hydantoin Formation:

-

Dissolve 3-oxotetrahydrofuran (1.0 eq) in 50% EtOH/H₂O.

-

Add

(3.0 eq) and -

Heat to 60°C for 12–24 hours. The reaction proceeds via a cyanohydrin intermediate which captures ammonia and cyclizes with

. -

Validation: Monitor disappearance of ketone via TLC. Product (Hydantoin) precipitates upon cooling or acidification.[1]

-

-

Ring Opening (Hydrolysis):

-

Suspend the isolated hydantoin in 2M

(aq). -

Reflux at 100°C for 18 hours. This harsh condition is required to cleave the stable urea linkage of the hydantoin.

-

Precipitate barium as

by adding stoichiometric

-

-

Isolation:

-

Concentrate the filtrate.

-

Crystallize from water/ethanol to yield the zwitterionic amino acid.

-

Synthetic Pathway Diagram

Figure 1: The Bucherer-Bergs pathway constructs the quaternary center via a stable hydantoin intermediate, which is subsequently hydrolyzed to the target amino acid.[1][2]

Part 3: Medicinal Chemistry Applications[1][7][8]

Conformational Restriction in Peptidomimetics

In drug design, flexible peptides often suffer from poor binding affinity (entropic penalty upon binding) and rapid degradation. Replacing a natural amino acid with 3-aminooxolane-3-carboxylate restricts the conformational space.

-

Mechanism: The gem-disubstitution forces the backbone into specific angles (

), often stabilizing -

Application: Used in Cathepsin K inhibitors and HCV protease inhibitors to lock the bioactive conformation of the P1 or P2 residues.

Bioisosterism and LogP Modulation

The oxolane ring is a bioisostere of the cyclopentane ring.

-

Cyclopentane Analog: High lipophilicity, potential metabolic liability.

-

Oxolane Analog (Subject): The ether oxygen acts as a hydrogen bond acceptor. This lowers the LogP (approx -3.6), improving solubility in aqueous plasma and reducing non-specific binding, while maintaining the same steric volume.

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR logic demonstrating how specific structural features of the scaffold translate to pharmacological advantages.

Part 4: Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified:

-

1H NMR (D₂O):

-

Absence of

-proton signal (due to quaternary center). -

Distinct multiplets for the ring methylene protons (

) typically appearing between 2.0 and 4.2 ppm. The protons adjacent to the oxygen will be deshielded (3.8–4.2 ppm).

-

-

13C NMR:

-

Quaternary Carbon (C3): A distinctive low-intensity peak around 65–70 ppm.

-

Carboxyl Carbon: ~175 ppm.

-

-

Mass Spectrometry (ESI+):

- .

References

-

Bucherer, H. T., & Fischbeck, K. (1920). Über die Synthese von Hydantoinen und ihre Spaltung zu α-Aminosäuren. Journal für Praktische Chemie. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 543662, 3-Aminotetrahydrofuran-3-carboxylic acid. Retrieved from PubChem.[3] Link

-

WIPO Patent WO2008080891A2. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Link

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Link

-

Chemical Book. 3-Aminotetrahydrofuran-3-carboxylic acid Product Specifications. Link

Sources

The Architect’s Arsenal: A Technical Guide to Novel Heterocyclic Amino Ester Building Blocks

Executive Summary

In modern drug discovery, the "escape from flatland" is no longer a trend but a mandate. As medicinal chemistry moves beyond the low-hanging fruit of planar aromatic scaffolds, Novel Heterocyclic Amino Ester Building Blocks have emerged as critical tools for modulating physicochemical properties (

This guide provides a rigorous technical analysis of three high-value classes of these building blocks: Azetidines , Oxetanes , and Spirocyclic Amino Esters . It details their strategic application in bioisosterism, provides a validated photoredox synthetic protocol, and outlines their role in next-generation modalities like PROTACs and DNA-Encoded Libraries (DELs).

Part 1: Strategic Design & Bioisosterism

The Imperative

The correlation between clinical success and the fraction of

1. Azetidine-2-Carboxylates: The "Strained Proline"

Azetidines offer a unique conformational profile compared to proline. The 4-membered ring increases ring strain (~26 kcal/mol), altering the

-

Causality: Replacing a proline with an azetidine-2-carboxylate often locks the amide bond into a specific conformation, potentially increasing binding affinity by reducing the entropic penalty upon binding.

-

Metabolic Stability: The strained ring is surprisingly robust against oxidative metabolism compared to pyrrolidines, as the

-C-H bonds are less accessible to CYP450 enzymes due to geometric constraints.

2. Oxetane-3-Amino Esters: The "Polar Hydrophobic" Module

The oxetane ring is a powerful bioisostere for a gem-dimethyl group or a carbonyl.

-

Solubility Engine: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor but not a donor. This lowers the LogP (lipophilicity) by ~1.0 unit compared to a cyclobutane or gem-dimethyl analog, while significantly boosting aqueous solubility.

-

Metabolic Shield: Unlike a carbonyl, the oxetane ether is resistant to nucleophilic attack and hydrolysis, yet it maintains a similar dipole moment, making it an ideal amide bioisostere.

Decision Framework: Selecting the Right Block

The following decision tree guides the selection of the appropriate heterocyclic building block based on the specific liability of the lead compound.

Figure 1: Strategic decision tree for integrating heterocyclic amino esters into lead optimization campaigns.

Part 2: Comparative Physicochemical Profiling

The following data illustrates the impact of substituting a standard phenylalanine residue with novel heterocyclic bioisosteres.

| Property | Phenylalanine (Ref) | 3-Fluoro-Azetidine | Oxetane-3-Glycine | Spiro[3.3]heptane |

| LogP (Calc) | 1.38 | 0.45 | -0.85 | 1.10 |

| TPSA ( | 26.3 | 26.3 | 35.5 | 26.3 |

| H-Bond Acceptors | 1 | 1 | 2 | 1 |

| Metabolic Risk | High (Aromatic hydroxylation) | Low (F-block) | Very Low (Ether) | Low (Quaternary C) |

| Vector Geometry | Planar | Tetrahedral (Constrained) | Tetrahedral | Orthogonal |

Table 1: Comparative analysis of physicochemical properties. Note the significant reduction in LogP offered by the Oxetane scaffold.

Part 3: Advanced Synthetic Protocol

Photoredox-Mediated Synthesis of Unnatural -Amino Esters

Traditional synthesis of quaternary amino acids (e.g., Strecker synthesis) often requires harsh conditions or toxic cyanides. The following protocol utilizes photoredox catalysis to couple abundant alcohols (via oxalate esters) with imines.[1] This method is modular, scalable, and tolerant of functional groups.

Mechanism: This protocol relies on the generation of an alkyl radical from an alcohol-derived oxalate ester via Single Electron Transfer (SET) reduction, followed by decarboxylation. The resulting radical adds to a chiral sulfinyl imine.[1][2][3]

Validated Experimental Workflow

Reagents:

-

Substrate: Alkyl Oxalate Ester (derived from primary/secondary alcohol).

-

Acceptor: N-tert-butanesulfinyl imine (chiral).

-

Photocatalyst: 4CzIPN (1.5 mol%) or Ir(ppy)

. -

Base: Cs

CO -

Solvent: DMSO/H

O (9:1). -

Light Source: Blue LED (450 nm).

Step-by-Step Procedure:

-

Precursor Formation: React the starting alcohol (1.0 equiv) with methyl oxalyl chloride (1.2 equiv) and Et

N in DCM at 0°C for 2h. Quench, extract, and concentrate to yield the alkyl oxalate. -

Reaction Setup: In an 8 mL vial equipped with a stir bar, add the alkyl oxalate (0.2 mmol), N-sulfinyl imine (0.3 mmol), 4CzIPN (1.5 mol%), and Cs

CO -

Degassing: Dissolve in degassed DMSO (2.0 mL). Sparge with Argon for 5 minutes to remove oxygen (O

quenches the triplet state of the photocatalyst). -

Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 10W intensity) at room temperature for 18–24 hours. Fan cooling is recommended to maintain T < 30°C.

-

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMSO. Dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Deprotection (Optional): Treat the resulting sulfinamide with 4M HCl in Dioxane to yield the free

-amino ester hydrochloride salt.

Figure 2: Mechanistic pathway for the photoredox generation of alkyl radicals from oxalate esters and their subsequent addition to imines.

Part 4: Applications in Drug Discovery

PROTAC Linkers

Heterocyclic amino esters are revolutionizing PROTAC (Proteolysis Targeting Chimera) design. The linker region is not merely a connector; its physicochemical properties dictate cell permeability.

-

Application: Using spirocyclic amino esters in the linker region introduces rigidity, preventing the "collapse" of the PROTAC molecule onto itself, which often masks the warheads and reduces permeability.

-

Advantage: The high

of these linkers improves the overall solubility of the PROTAC, a common failure point in this modality.

DNA-Encoded Libraries (DELs)

The robustness of the azetidine and oxetane scaffolds makes them compatible with the aqueous, DNA-compatible chemistry required for DEL synthesis.

-

Protocol Compatibility: These building blocks are stable under standard amide coupling (EDC/HOAt) and reductive amination conditions used in split-and-pool synthesis.

Part 5: Stability & Handling

While powerful, these building blocks require specific handling protocols to maintain integrity:

-

Racemization: Azetidine-2-carboxylates are less prone to racemization than phenylglycine derivatives but should still be coupled at 0°C using weak bases (e.g., Collidine) rather than Et

N. -

Storage: Free bases of oxetane amines can absorb CO

from the air. Store as HCl or Tosylate salts in a desiccator at -20°C. -

Acid Sensitivity: While oxetanes are stable to biological pH, they can ring-open under strong Lewis acidic conditions (e.g., during Friedel-Crafts reactions). Avoid strong Lewis acids in late-stage functionalization.

References

-

Synthesis of Unn

-Amino Acid Derivatives via Photoredox Activation of Inert C(sp3)–H Bonds. Organic Letters (2022). [Link][4] -

Asymmetric Synthesis of Unn

-Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols. Chemical Science (2022).[1] [Link] -

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (2016). [Link]

-

Stereoselective Access to Azetidine-Based

-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (2020). [Link] -

Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science (2024).[5] [Link]

-

Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry (2024). [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Unnatural α-Amino Acid Derivatives via Photoredox Activation of Inert C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

Application Notes and Protocols for the Reductive Amination of Methyl 3-Aminooxolane-3-carboxylate

Introduction: The Strategic Importance of Methyl 3-Aminooxolane-3-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of constrained scaffolds is a cornerstone of rational drug design. Methyl 3-aminooxolane-3-carboxylate, a conformationally restricted cyclic amino acid ester, has emerged as a valuable building block. Its rigid oxolane (tetrahydrofuran) ring system imparts a defined three-dimensional geometry to molecules, enabling precise control over ligand-receptor interactions. The presence of both a primary amine and a methyl ester on a quaternary center provides a versatile handle for diverse chemical modifications. Reductive amination stands out as a robust and highly efficient method for the functionalization of this primary amine, allowing for the introduction of a wide array of substituents and the construction of novel chemical entities with therapeutic potential.

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of methyl 3-aminooxolane-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, explore the selection of appropriate reagents, and offer step-by-step procedures to empower researchers in their synthetic endeavors.

The Mechanism of Reductive Amination: A Stepwise Perspective

Reductive amination is a powerful chemical transformation that converts a carbonyl group and an amine into a more substituted amine.[1][2] The reaction proceeds through a two-step sequence that can often be performed in a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction.[1][3][4]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of methyl 3-aminooxolane-3-carboxylate on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[1][5] Under mildly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[6]

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final secondary amine product.[7] The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must be mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the in situ-formed imine/iminium ion.[6]

Visualizing the Reductive Amination Mechanism

Caption: The two-stage mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The success of a reductive amination protocol hinges on the judicious choice of the reducing agent. Several hydride donors are commonly employed, each with its own set of advantages and disadvantages.

| Reducing Agent | Key Characteristics | Recommended Solvents |

| Sodium Triacetoxyborohydride (STAB) | Mild and selective, tolerates a wide range of functional groups.[8][9] Ideal for one-pot reactions as it does not readily reduce aldehydes and ketones.[2][8] Moisture-sensitive.[2][10] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[2][10] |

| Sodium Cyanoborohydride (NaBH3CN) | Similar selectivity to STAB but is toxic due to the potential release of cyanide gas, especially under acidic conditions.[9] Less sensitive to moisture than STAB.[10] | Methanol (MeOH), Ethanol (EtOH)[10] |

| Sodium Borohydride (NaBH4) | A stronger reducing agent that can reduce aldehydes and ketones.[5][10] Typically used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[10] | Methanol (MeOH), Ethanol (EtOH)[10] |

| Catalytic Hydrogenation (H2/Pd/C) | A "green" and effective method, but may not be compatible with sensitive functional groups that can also be reduced (e.g., alkenes, alkynes).[1][6] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |

For the reductive amination of methyl 3-aminooxolane-3-carboxylate, sodium triacetoxyborohydride (STAB) is highly recommended for one-pot procedures due to its excellent selectivity and safety profile.[2]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the reductive amination of methyl 3-aminooxolane-3-carboxylate with a representative aldehyde.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for efficiency and is suitable for a wide range of aldehydes.

Materials:

-

Methyl 3-aminooxolane-3-carboxylate hydrochloride

-

Aldehyde of choice

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 3-aminooxolane-3-carboxylate hydrochloride (1.0 eq).

-

Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).

-

Add the aldehyde (1.0-1.2 eq) to the solution.

-

Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. Note: The addition of STAB may cause a slight exotherm.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted methyl 3-aminooxolane-3-carboxylate.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for one-pot reductive amination.

Troubleshooting and Expert Recommendations

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete imine formation. | Increase the stirring time before adding STAB. Consider adding a catalytic amount of acetic acid to promote imine formation, but be cautious as it can also react with STAB. |

| Sterically hindered aldehyde or amine. | Increase the reaction temperature to 40-50 °C. Use a more reactive reducing agent, but this may require a two-step protocol. | |

| Formation of Side Products | Over-alkylation (formation of a tertiary amine). | This is less common with primary amines in a one-pot STAB reduction but can occur if the product amine is more nucleophilic than the starting amine. Ensure the stoichiometry of the aldehyde is not in large excess. |

| Reduction of the starting aldehyde. | This is unlikely with STAB but can happen with stronger reducing agents. Confirm the purity and reactivity of your STAB. | |

| Reaction Stalls | Deactivation of the reducing agent. | Ensure all reagents and solvents are anhydrous as STAB is moisture-sensitive.[2][10] |

Conclusion

The reductive amination of methyl 3-aminooxolane-3-carboxylate is a highly effective and versatile method for the synthesis of novel, conformationally constrained building blocks for drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a diverse library of compounds. The one-pot protocol using sodium triacetoxyborohydride offers a reliable and scalable approach, balancing efficiency with a favorable safety profile. These application notes and protocols are intended to serve as a valuable resource for scientists engaged in the synthesis of next-generation therapeutics.

References

-

Chemistry Steps. Reductive Amination. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Myers, A. C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

Reddit. Can someone please explain reductive amination. [Link]

-

ResearchGate. N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. [Link]

-

PubMed Central. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes & Protocols: Strategic Synthesis of Spirocyclic Scaffolds from Aminooxolane Esters

Sources

- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]

- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note: HATU-Mediated Coupling of Sterically Hindered Tetrahydrofuran Amino Acids

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of structurally complex and sterically demanding amino acid scaffolds is a critical strategy for developing novel therapeutics with enhanced efficacy and metabolic stability. Tetrahydrofuran (THF) amino acids, a class of cyclic β-amino acids, are of significant interest as building blocks for peptidomimetics and foldamers due to their conformational constraints and ability to mimic peptide secondary structures.[1] However, the inherent steric bulk of these scaffolds often presents a formidable challenge to standard peptide coupling methodologies, leading to low yields, epimerization, and incomplete reactions.

This application note provides a comprehensive guide to utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the efficient amide bond formation between sterically hindered tetrahydrofuran amino acids and amine nucleophiles. HATU has emerged as a superior coupling reagent for such challenging transformations due to its rapid activation kinetics, high coupling efficiency, and ability to suppress racemization.[2][3][4] We will delve into the mechanistic underpinnings of HATU-mediated coupling, provide detailed, field-proven protocols, and offer troubleshooting strategies to overcome common obstacles.

The Challenge of Steric Hindrance

Standard coupling reagents, such as carbodiimides like DCC and DIC, often prove inadequate when dealing with sterically demanding substrates like substituted tetrahydrofuran amino acids.[5] The bulky nature of these amino acids physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete conversion.[5] This necessitates the use of more potent activating reagents that can form highly reactive intermediates to overcome this steric barrier.[5]

Why HATU is the Reagent of Choice

HATU, a third-generation uronium/aminium salt-based coupling reagent, consistently demonstrates superior performance in difficult coupling scenarios.[2][6] Its efficacy stems from several key factors:

-

Rapid Activation: HATU quickly activates carboxylic acids to form a highly reactive OAt-active ester intermediate.[3][7]

-

Reduced Racemization: The 7-azabenzotriazole (HOAt) moiety in HATU is crucial for suppressing racemization, preserving the stereochemical integrity of the chiral amino acid.[3]

-

High Efficiency: HATU is particularly effective for coupling sterically hindered amino acids where other reagents may fail to provide satisfactory yields.[2][3] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction.[7]

Mechanism of Action

The HATU-mediated coupling reaction proceeds through a well-defined, multi-step mechanism that ensures efficient amide bond formation.[4]

-

Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid of the tetrahydrofuran amino acid to form a carboxylate anion.[4][8]

-

Activation and Formation of the OAt-Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[7] The displaced HOAt anion then rapidly attacks this intermediate to generate the key OAt-active ester and tetramethylurea as a byproduct.[7][8]

-

Nucleophilic Attack and Amide Bond Formation: The amine nucleophile then attacks the highly reactive OAt-active ester, resulting in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[7][8]

Visualization of the HATU Activation Pathway

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Solution-Phase Coupling

This protocol provides a general guideline for the HATU-mediated coupling of a sterically hindered N-protected tetrahydrofuran amino acid with a primary or secondary amine in solution.

Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier | Notes |

| N-protected THF-amino acid | ≥98% | Varies | Ensure dryness before use. |

| Amine | ≥98% | Varies | Ensure dryness before use. |

| HATU | ≥98% | Varies | Store under inert gas, protected from moisture. |

| DIPEA or Collidine | Reagent Grade | Varies | Use a non-nucleophilic base. |

| Anhydrous DMF or THF | DriSolv or equivalent | Varies | Polar aprotic solvents are typical.[7] |

| Dichloromethane (DCM) | Reagent Grade | Varies | For workup. |

| Saturated aq. NaHCO₃ | For workup. | ||

| Brine | For workup. | ||

| Anhydrous MgSO₄ or Na₂SO₄ | For drying. | ||

| Nitrogen or Argon gas | High Purity | For inert atmosphere. |

Step-by-Step Methodology

Caption: General workflow for solution-phase HATU coupling.

-

Reaction Setup:

-

In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected tetrahydrofuran amino acid (1.0 equivalent) in anhydrous DMF or THF.[4] The choice of solvent can be critical; while DMF is common, THF has also been used successfully, though sometimes with lower yields.[9][10]

-

Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4] The use of a non-nucleophilic base is crucial to prevent it from competing with the desired amine nucleophile.[11]

-

-

Pre-activation of the Carboxylic Acid:

-

To the stirring solution, add HATU (1.0-1.2 equivalents) in one portion.[4]

-

Allow the activation mixture to stir at room temperature for 10-30 minutes.[11][12] This pre-activation step is vital to ensure the complete formation of the OAt-active ester before the amine is introduced, which can minimize potential side reactions.[12]

-

-

Amide Bond Formation:

-

Add the amine (1.0-1.2 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.

-

Continue to stir the reaction at room temperature. Due to steric hindrance, these reactions may require extended times, typically ranging from 2 to 24 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed.[4]

-

-

Workup and Extraction:

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid, HOAt, and other water-soluble byproducts.[13]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide. The choice of eluent will depend on the polarity of the product.

-

Stoichiometry and Reaction Parameters

| Component | Equivalents | Rationale |

| THF-Amino Acid | 1.0 | Limiting Reagent |

| Amine | 1.0 - 1.2 | Slight excess can drive the reaction to completion. |

| HATU | 1.0 - 1.2 | A slight excess ensures full activation of the acid. Using a large excess should be avoided to prevent side reactions like guanidinylation of the amine.[3][4] |

| Base (DIPEA) | 2.0 - 3.0 | Neutralizes the hexafluorophosphate salt of HATU and the protonated amine, driving the reaction forward.[4] |

| Solvent | Anhydrous DMF/THF | Polar aprotic solvent to dissolve reactants. Must be anhydrous as water will hydrolyze the active ester.[11] |

| Temperature | Room Temperature | Sufficient for most HATU couplings. Gentle heating can be explored for extremely difficult cases, but may increase the risk of epimerization. |

| Time | 2 - 24 hours | Steric hindrance necessitates longer reaction times compared to unhindered couplings. |

Troubleshooting and Advanced Strategies

| Issue | Potential Cause | Recommended Solution & Rationale |

| Low or No Yield | 1. Incomplete activation. 2. Insufficient reaction time. 3. Wet reagents or solvents. 4. Base nucleophilicity. | 1. Increase pre-activation time to 30 minutes. Ensure HATU is of high quality.[11] 2. Extend reaction time up to 48 hours and monitor by LC-MS.[9] 3. Use anhydrous solvents and dry all reagents thoroughly. Water is detrimental to the reaction.[11] 4. Switch to a bulkier, less nucleophilic base like 2,4,6-collidine, especially if epimerization is a concern.[14] |

| Epimerization | 1. Excess base or prolonged reaction at elevated temperature. 2. Nature of the coupling reagent. | 1. Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA.[14] Avoid heating if possible. 2. HATU is known for low racemization, but for extremely sensitive substrates, consider alternative reagents like COMU, which has also shown reduced epimerization.[15] |

| Guanidinylation Side Product | Excess HATU reacting with the amine nucleophile. | This occurs when the free amine attacks the guanidinium carbon of HATU.[4] Use HATU stoichiometrically (1.0-1.1 eq) and ensure the pre-activation step is allowed to complete before adding the amine. |

| Difficulty Removing Byproducts | Tetramethylurea (TMU) and HOAt can be difficult to remove from polar products. | TMU and HOAt are water-soluble.[13] Thorough aqueous workup with multiple washes is key. For highly polar products that are difficult to extract, purification via reverse-phase chromatography may be necessary. |

| Extremely Hindered Couplings | Even HATU is not sufficient for α,α-disubstituted amino acids or tetra-substituted carbons. | For these exceptionally challenging cases, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are highly reactive and effective for coupling severely hindered amino acids.[5][14] |

Conclusion

The HATU coupling reagent provides a robust and highly effective method for the synthesis of amides derived from sterically hindered tetrahydrofuran amino acids. Its ability to rapidly form a highly reactive OAt-active ester while minimizing racemization makes it an indispensable tool for medicinal chemists and peptide scientists.[3][4] By understanding the underlying mechanism, carefully controlling stoichiometry, and employing the detailed protocols and troubleshooting strategies outlined in this application note, researchers can successfully navigate the challenges posed by sterically demanding substrates and unlock the potential of novel tetrahydrofuran-based peptidomimetics in drug development.

References

- A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.

- Amine to Amide Mechanism - H

- HATU:a third-gener

- H

- The Science Behind HATU: Mechanism and Applic

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public

- HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis - Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H

- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form

- Tetrahydrofuran amino acids of the past decade | Request PDF - ResearchG

- How to get a better yield from the HATU reaction experiment?

- The Role of THF in Pharmaceutical Synthesis and Research.

- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.

- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. bachem.com [bachem.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Ugi-4CR Protocols for Methyl 3-aminooxolane-3-carboxylate

This Application Note is designed for researchers utilizing Methyl 3-aminooxolane-3-carboxylate (also known as Methyl 3-aminotetrahydrofuran-3-carboxylate) as a core building block in the synthesis of constrained peptidomimetics via the Ugi Four-Component Reaction (Ugi-4CR) .

)Introduction & Chemical Context

Methyl 3-aminooxolane-3-carboxylate is a cyclic

The Synthetic Challenge

While the Ugi reaction is generally robust, this specific amine presents a steric bottleneck . The amino group is attached to a quaternary carbon (C3), significantly retarding the initial condensation with the carbonyl component (aldehyde/ketone) to form the Schiff base (imine). Standard Ugi protocols often fail or suffer from low yields with such hindered amines due to the reversibility of imine formation and competitive Passerini side-reactions.

This guide provides two protocols:

-

Method A (Standard): For highly reactive aldehydes (e.g., formaldehyde, benzaldehyde).

-

Method B (High-Efficiency): Optimized for hindered reaction partners using Trifluoroethanol (TFE) and Lewis Acid catalysis.

Mechanistic Insight & Reaction Pathway[1]

The success of the Ugi reaction with this substrate hinges on the stability of the Imine Intermediate .

-

Imine Formation (Rate Limiting): The hindered amine attacks the carbonyl. This step is unfavorable and reversible.

-

Protonation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.

-

Isocyanide Insertion: The isocyanide attacks the iminium ion (irreversible C-C bond formation).

-

Mumm Rearrangement: The final acyl transfer yields the stable bis-amide scaffold.

Pathway Visualization

The following diagram illustrates the critical "Imine Checkpoint" specific to this hindered substrate.

Figure 1: Reaction pathway highlighting the steric bottleneck at the imine formation stage.

Experimental Protocols

Pre-requisites & Safety

-

Isocyanides: Extremely foul-smelling and toxic. MUST be handled in a well-ventilated fume hood. Treat all glassware with bleach (sodium hypochlorite) post-reaction to oxidize traces of isocyanide.

-

Stoichiometry: 1.0 equiv Amine : 1.0 equiv Aldehyde : 1.0 equiv Acid : 1.0 equiv Isocyanide.

Method A: Standard Methanolic Protocol

Best for: Reacting with simple, unhindered aldehydes (e.g., paraformaldehyde, acetaldehyde).

-

Imine Pre-formation:

-

In a 20 mL scintillation vial, dissolve Methyl 3-aminooxolane-3-carboxylate (1.0 mmol) and the Aldehyde (1.0 mmol) in anhydrous Methanol (MeOH) (1.0 M concentration, 1 mL).

-

Add 100 mg of activated 3Å Molecular Sieves (powdered) to drive the equilibrium toward the imine.

-

Stir at Room Temperature (RT) for 2 hours. Validation: Check via 1H NMR or TLC for imine spot.

-

-

Addition of Components:

-

Add the Carboxylic Acid (1.0 mmol). Stir for 10 minutes.

-

Add the Isocyanide (1.0 mmol) last.

-

-

Reaction:

-

Seal the vial and stir at RT for 24–48 hours.

-

-

Workup:

-

Filter off molecular sieves.

-

Concentrate in vacuo.

-

Dissolve residue in EtOAc, wash with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.

-

Dry over Na2SO4 and concentrate. Purify via Flash Column Chromatography.

-

Method B: High-Efficiency TFE/Lewis Acid Protocol

Best for: Aromatic aldehydes, ketones, or when Method A yields <30%.

Rationale: 2,2,2-Trifluoroethanol (TFE) stabilizes the imine/iminium species via strong hydrogen bonding, significantly accelerating Ugi reactions of hindered amines. Zinc Chloride (

-

Setup:

-

Dissolve Methyl 3-aminooxolane-3-carboxylate (1.0 mmol) and Aldehyde/Ketone (1.0 mmol) in TFE (1.0 mL).

-

Add

(10 mol%, 0.1 mmol) as a catalyst. -

Stir at RT for 1 hour.

-

-

Component Addition:

-

Add Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) simultaneously.

-

-

Reaction:

-

Option 1 (Thermal): Stir at 60°C for 12 hours.

-

Option 2 (Microwave - Recommended): Heat in a microwave reactor at 100°C for 30 minutes.

-

-

Workup:

-

Dilute with DCM.

-

Wash with water (x3) to remove TFE and Zinc salts.

-

Purify via standard chromatography.

-

Data Summary & Troubleshooting

| Parameter | Method A (MeOH) | Method B (TFE/ZnCl2) |

| Solvent | Methanol (Anhydrous) | 2,2,2-Trifluoroethanol (TFE) |

| Concentration | 1.0 M (High conc. is vital) | 1.0 M |

| Temp/Time | 25°C / 24-48 h | 60°C / 12 h OR 100°C / 30 min (MW) |

| Scope | Simple Aldehydes | Ketones, Aromatic Aldehydes |

| Yield Expectation | 40 - 65% | 60 - 85% |

| Key Risk | Incomplete Imine formation | TFE cost, higher temp required |

Self-Validating Checks

-

The "Smell Test": Isocyanides have a distinct, repulsive odor. If the smell persists after the reaction time, the reaction is incomplete.

-

TLC Monitoring:

-

Spot 1: Amine

-

Spot 2: Aldehyde

-

Spot 3: Reaction Mixture

-

Success Indicator: Disappearance of the aldehyde spot and appearance of a lower Rf spot (product). Note: The amine may streak; use Ninhydrin stain.

-

Decision Workflow for Protocol Selection

Use this logic tree to select the appropriate method for your specific library synthesis.

Figure 2: Decision matrix for optimizing reaction conditions based on substrate steric demands.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Nenajdenko, V. G., et al. (2019).[1] Isocyanide-based multicomponent reactions in trifluoroethanol. Beilstein Journal of Organic Chemistry, 15, 2684–2697. Link

-

Kazmaier, U., & Hebach, C. (2003). Ugi Reactions with α-Amino Acids and Peptides.[2][1][3][4] Synlett, 2003(11), 1591–1594. Link

-

PubChem. (n.d.).[5] Methyl 3-aminooxolane-3-carboxylate.[6][7][8] National Library of Medicine. Link

-

Giovenzana, G. B., et al. (2006). The use of microwave irradiation in Ugi four-component condensation. Organic Process Research & Development, 10(6), 1062–1066. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications [ouci.dntb.gov.ua]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-aminocyclopentane-1-carboxylate | C7H13NO2 | CID 22024717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > Building Blocks > 1363383-31-6 | Methyl 3-aminooxetane-3-carboxylate [synthonix.com]

- 7. 1363383-31-6|Methyl 3-aminooxetane-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. PubChemLite - Methyl 3-aminooxolane-3-carboxylate hydrochloride (C6H11NO3) [pubchemlite.lcsb.uni.lu]

Technical Support Center: Stability & Handling of Methyl 3-Aminooxolane-3-Carboxylate

Current Status: Operational Ticket ID: #OX-33-STAB Subject: Prevention of Spontaneous Cyclization (Diketopiperazine Formation)

Executive Summary: The "Thorpe-Ingold" Risk[1]

You are likely encountering stability issues because methyl 3-aminooxolane-3-carboxylate is a gem-disubstituted amino acid ester. The oxolane (tetrahydrofuran) ring acts as a bulky substituent at the

This steric bulk compresses the internal bond angles, forcing the amino group and the ester carbonyl into a conformation that heavily favors reaction.[1] Unlike simple glycine esters, this molecule will not remain stable as a free base oil; it is thermodynamically driven to dimerize into a Diketopiperazine (DKP) solid.

Immediate Action Required:

-

Do not store this compound as a free base.

-

Do not heat the free base above 40°C.

-

Always store as a mineral acid salt (HCl) or sulfonate salt (Tosylate).

Troubleshooting & FAQs

Common Issues & Solutions

| Symptom | Diagnosis | Corrective Action |

| Clear oil turned into white solid | Dimerization (DKP). The free base has self-reacted to form the bis-lactam dimer. This process is irreversible under mild conditions. | Prevention only. Once formed, the DKP is extremely stable. You must re-synthesize or re-purchase. Future batches must be stored as HCl salts. |

| Low yield in peptide coupling | Competitve Cyclization. The free amine reacted with itself faster than with your activated carboxylic acid. | Use In-Situ Neutralization. Do not isolate the free base. Add the HCl salt directly to the coupling mixture and use a tertiary base (DIPEA/NMM) to release the amine in the presence of the electrophile. |

| Insoluble precipitate during workup | DKP Formation. If you performed a basic aqueous workup and concentrated the organic layer, the free base concentrated and cyclized. | Acidic Workup. Keep the product protonated during workup if possible, or immediately react the free base upon isolation. |

Frequently Asked Questions

Q: Can I store the free base at -20°C to prevent cyclization? A: It is risky. While cold slows the kinetics, the thermodynamic drive provided by the oxolane ring is high. We recommend converting to the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt, which are indefinitely stable at room temperature.

Q: I need the free base for a reaction with an aldehyde. How do I handle it?

A: Perform a "Free-Base and Use" protocol. Partition the salt between

Mechanism of Failure

The following diagram illustrates the Intermolecular Dimerization pathway. The gem-disubstitution at the C3 position of the oxolane ring restricts rotation, increasing the population of the reactive conformer (Thorpe-Ingold Effect).

Caption: Kinetic pathway showing the dimerization of two amino ester molecules into a stable Diketopiperazine (DKP) scaffold.

Validated Experimental Protocols

Protocol A: Safe Storage (Conversion to HCl Salt)

Use this protocol immediately after synthesis or purification of the free base.

-

Dissolution: Dissolve the crude free base oil in dry Diethyl Ether (

) or 1,4-Dioxane (approx. 5 mL per gram). -

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

Note: Avoid aqueous HCl to prevent ester hydrolysis.

-

-

Precipitation: The HCl salt should precipitate immediately as a white solid.

-

Troubleshooting: If it oils out, add more

and scratch the flask sides to induce crystallization.

-

-

Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).

-

Drying: Dry under high vacuum for 4 hours. Store at 4°C or -20°C.

Protocol B: In-Situ Neutralization (For Peptide Coupling)

Use this method to couple the amine without ever isolating the unstable free base.

-

Preparation: Dissolve the Carboxylic Acid partner (1.0 eq) and Coupling Agent (e.g., HATU, 1.1 eq) in DMF.

-

Activation: Add DIPEA (1.0 eq) and stir for 2 minutes.

-

Addition: Add the Methyl 3-aminooxolane-3-carboxylate HCl salt (1.0 eq) directly as a solid.

-

Release: Add a second portion of DIPEA (2.0 - 2.5 eq) dropwise.

Handling Decision Tree

Follow this logic flow to determine the correct handling procedure for your specific stage of research.

Caption: Decision matrix for handling the amino ester based on immediate experimental needs.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[3] (Foundational paper on the Thorpe-Ingold Effect ). Link

-

Gilon, C., et al. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[5] Science, 213(4507), 544-545. (Establishes the universality of DKP formation in peptide derivatives). Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for amine protection to prevent cyclization). Link

-

Han, Z., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid.[6][7][8] WO2008080891A2.[7] (Patent describing the synthesis and handling of this specific scaffold). Link

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 8. EP2114909A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

Technical Support Center: Stability of Methyl 3-Aminooxolane-3-Carboxylate

Executive Summary & Stability Profile

Methyl 3-aminooxolane-3-carboxylate (also known as methyl 3-aminotetrahydrofuran-3-carboxylate) presents a unique stability challenge due to its geminal disubstitution at the C3 position. While the tetrahydrofuran (oxolane) ring itself is chemically robust in aqueous media, the amino-ester functionality is labile.

The Core Stability Rule: In aqueous solution, this molecule acts as a "ticking clock." Its stability is strictly governed by pH and concentration .

-

Solid State: Stable as a hydrochloride salt (HCl) when stored at -20°C under desiccant.

-

Aqueous Solution: Unstable. The free base rapidly degrades via dimerization, while the ester is susceptible to hydrolysis at both acidic and basic extremes.

The Mechanics of Degradation (The "Why")

To troubleshoot effectively, you must understand the two competing degradation pathways.

Pathway A: Diketopiperazine (DKP) Dimerization

-

Trigger: Neutral to Basic pH (pH > 7).

-

Mechanism: The unprotonated amine (

) of one molecule acts as a nucleophile, attacking the methyl ester ( -

Kinetic Insight: Although the C3 quaternary center provides steric hindrance (Thorpe-Ingold effect), it can actually favor cyclization by restricting bond rotation, making the reactive conformations more accessible once the initial attack occurs.

-

Result: Formation of an insoluble or chromatographically distinct precipitate/peak.

Pathway B: Ester Hydrolysis

-

Trigger: High pH (pH > 8) or Low pH (pH < 2).

-

Mechanism: Water or hydroxide ions attack the carbonyl carbon, cleaving the methoxy group.

-

Result: Conversion to the free amino acid (3-aminooxolane-3-carboxylic acid) and methanol.

Visualizing the Degradation Pathways

Figure 1: Competing degradation pathways. The "Safe Zone" is a narrow pH window where the amine is protonated (preventing dimerization) but the acidity is not strong enough to rapidly hydrolyze the ester.

Troubleshooting Dashboard

Use this guide to diagnose experimental anomalies.

| Symptom | Probable Cause | Corrective Action |

| LC-MS shows peak at [M-14] or [M-15] | Hydrolysis. The methyl group (-CH3) has been lost (mass shift -14 Da) or the methoxy group (-OCH3) replaced by OH. | Lower pH. Ensure buffers are pH 4.0–6.0. Avoid storing in water > 4 hours. |

| New peak at approx. 2x Mass (minus MeOH) | Dimerization (DKP). Two molecules have reacted. Common in concentrated stock solutions. | Acidify & Dilute. Keep stock solutions acidic (10 mM HCl) and concentration < 10 mM if possible. |

| Precipitate forms in stock solution | Solubility/DKP. The free amino acid (zwitterion) or the DKP dimer is often less soluble than the ester salt. | Check pH. If pH > 7, the free base is reacting. Re-dissolve in dilute HCl or DMSO. |

| Inconsistent biological assay data | Ex vivo degradation. The compound degraded in the assay buffer before reaching the target. | Fresh Prep. Dissolve compound immediately before addition. Do not use serial dilutions stored > 1 hour. |

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not dissolve in pure water or PBS (pH 7.4) for storage.

-

Solvent: Use DMSO (anhydrous) for primary stock (e.g., 100 mM).

-

Why? Eliminates hydrolysis risk (no water).

-

-

Aqueous Working Solution:

-

Prepare 10 mM HCl or 50 mM Acetate Buffer (pH 4.5) .

-

Dilute the DMSO stock into this acidic buffer.

-

Stability:[1] Stable for ~24 hours at 4°C.

-

-

Neutralization (Only at point of use):

-

Add to the assay well/reaction vessel containing the biological buffer.

-

Ensure the final dilution factor is high enough that the stock acid does not crash the assay pH.

-

Protocol B: Analytical Quality Control (LC-MS)

Standard C18 gradients often fail to retain this polar molecule.

-

Column: C18-Polar Embedded or HILIC (e.g., Waters Atlantis T3 or equivalent).

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Detection: MS (ESI Positive). UV is weak (210 nm) and non-specific.

-

Target Ion: [M+H]+. Watch for [M+H-14]+ (Hydrolysis) and [2M-31]+ (Dimer).

Decision Tree: Handling Workflow

Figure 2: Operational workflow to minimize degradation artifacts.

Frequently Asked Questions (FAQs)

Q: Can I use phosphate buffer (PBS) to dissolve the compound? A: Avoid if possible. Phosphate anions can act as general base catalysts, accelerating ester hydrolysis even at neutral pH. Use Good's buffers (HEPES, MOPS) or Acetate if the assay allows, and keep the time in buffer short.

Q: Why is the "geminal" (disubstituted) nature important? A: In standard amino acids (like glycine), the alpha-carbon has a hydrogen. In this molecule, the alpha-carbon has a methyl/alkyl group (part of the ring).[2] This "quaternary center" creates steric bulk. While this theoretically slows down hydrolysis compared to simple esters, it forces the molecule into specific conformations that can accelerate dimerization (DKP formation) if the amine is free [1].

Q: My compound arrived as a sticky oil, not a solid. Is it degraded? A: If it is the free base , it is likely an oil and potentially degrading. If it is the HCl salt , it should be a solid. If the salt has turned into a sticky gum, it has likely absorbed moisture (hygroscopic) and hydrolysis has begun. Verify purity via LC-MS immediately.

References

-

Toniolo, C., et al. (2001).

-disubstituted amino acids.[2][3][4] Describes the steric effects of quaternary alpha-carbons on stability and conformation. -

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Provides the mechanistic basis for amine-ester cyclization in aqueous media.

-

Fisher Scientific. (2023). Safety Data Sheet: Amino Acid Methyl Ester Hydrochlorides. General handling and storage protocols for amino ester salts.

-

Master Organic Chemistry. (2026). Mechanisms of Ester Hydrolysis (Acid and Base Catalyzed). Foundational chemistry governing the degradation of the carboxylate moiety.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]